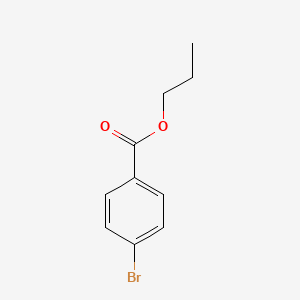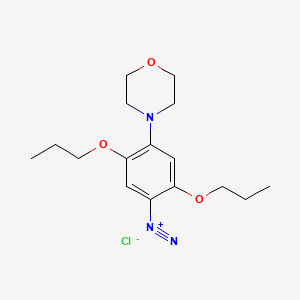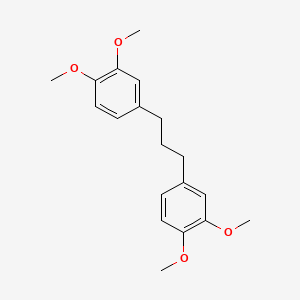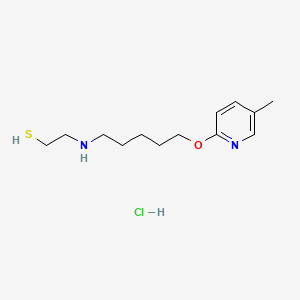
N-tert-Butylbenzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butylbenzamidine is an organic compound that belongs to the class of amidines It is characterized by the presence of a benzene ring attached to an amidine group, which includes a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
N-tert-Butylbenzamidine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Another method involves the reaction of tert-butyl isocyanide with benzaldehyde in the presence of an acid catalyst. This method also provides a high yield of this compound under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-tert-Butylbenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and substituted benzamidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-tert-Butylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-tert-Butylbenzamidine involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule.
類似化合物との比較
Similar Compounds
- N-tert-Butylbenzamide
- N-tert-Butylbenzoic acid
- N-tert-Butylbenzylamine
Uniqueness
N-tert-Butylbenzamidine is unique due to its amidine functional group, which imparts distinct chemical reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
特性
CAS番号 |
46187-84-2 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
N'-tert-butylbenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13) |
InChIキー |
OWTZRIJOBNZFPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


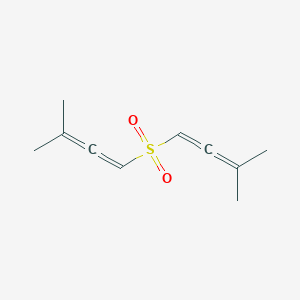

![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
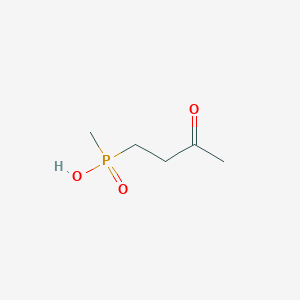
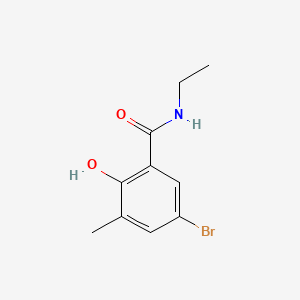
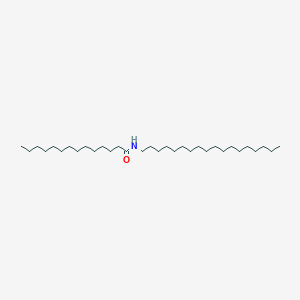
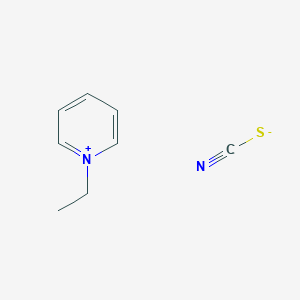
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
